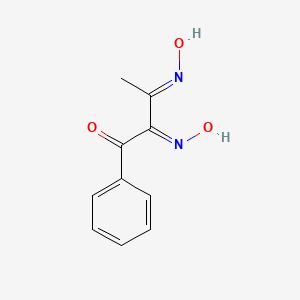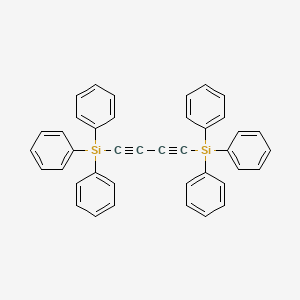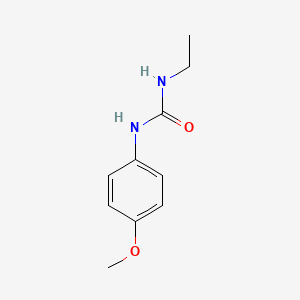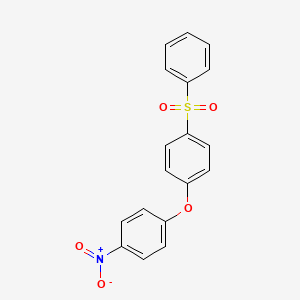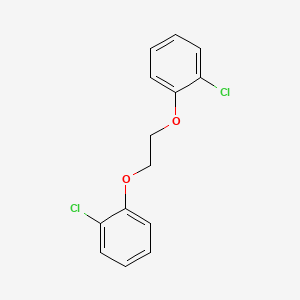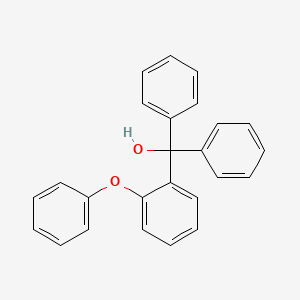
2-Phenoxytriphenylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxytriphenylmethanol is an organic compound with the molecular formula C25H20O2 It is a derivative of triphenylmethanol, where one of the phenyl groups is substituted with a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxytriphenylmethanol typically involves the reaction of triphenylmethanol with phenol under specific conditions. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with phenol to form the desired product. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent the Grignard reagent from reacting with moisture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxytriphenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Phenoxytriphenylmethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant or in drug delivery systems.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Phenoxytriphenylmethanol involves its interaction with specific molecular targets and pathways. The phenoxy group enhances its ability to participate in various chemical reactions, including those involving free radicals and oxidative stress. The compound’s structure allows it to interact with enzymes and other proteins, potentially modulating their activity and influencing biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylmethanol: The parent compound, which lacks the phenoxy group.
Phenoxyethanol: A related compound with a simpler structure and different applications.
Phenol: A basic aromatic compound with a hydroxyl group attached to the benzene ring
Uniqueness
2-Phenoxytriphenylmethanol is unique due to the presence of both phenyl and phenoxy groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
102893-93-6 |
|---|---|
Formule moléculaire |
C25H20O2 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(2-phenoxyphenyl)-diphenylmethanol |
InChI |
InChI=1S/C25H20O2/c26-25(20-12-4-1-5-13-20,21-14-6-2-7-15-21)23-18-10-11-19-24(23)27-22-16-8-3-9-17-22/h1-19,26H |
Clé InChI |
HTXTXELFZSOIGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3OC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






